Ethyl 2-({2-[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]propanoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
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Overview
Description
Ethyl 2-({2-[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]propanoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that features a unique combination of functional groups, including a pyrimidine ring, a benzothiophene ring, and an ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-({2-[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]propanoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multiple steps. One common approach is to start with the preparation of the 4-amino-6-oxo-1,6-dihydropyrimidine-2-thiol intermediate. This intermediate is then reacted with a suitable acylating agent to introduce the propanoyl group. The final step involves the coupling of this intermediate with ethyl 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate under appropriate conditions, such as the presence of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and can improve the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-({2-[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]propanoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the thiol group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols under appropriate conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols .
Scientific Research Applications
Ethyl 2-({2-[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]propanoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its structural features make it a potential candidate for studying enzyme interactions and protein binding.
Medicine: The compound’s unique structure suggests potential pharmacological activity, making it a candidate for drug development.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 2-({2-[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]propanoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways involved would depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
Similar Compounds
2-(2-Amino-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy ethyl acetate: This compound shares a similar purine structure but lacks the benzothiophene ring.
2-(2-Amino-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy ethyl N-ethyl-L-valinate: Another related compound with a purine base but different ester and amino acid components.
Uniqueness
Ethyl 2-({2-[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]propanoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is unique due to its combination of a pyrimidine ring, a benzothiophene ring, and an ester group. This unique structure provides it with distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C18H22N4O4S2 |
---|---|
Molecular Weight |
422.5 g/mol |
IUPAC Name |
ethyl 2-[2-[(4-amino-6-oxo-1H-pyrimidin-2-yl)sulfanyl]propanoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C18H22N4O4S2/c1-3-26-17(25)14-10-6-4-5-7-11(10)28-16(14)22-15(24)9(2)27-18-20-12(19)8-13(23)21-18/h8-9H,3-7H2,1-2H3,(H,22,24)(H3,19,20,21,23) |
InChI Key |
FONNDTZGGSYGAR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C(C)SC3=NC(=CC(=O)N3)N |
Origin of Product |
United States |
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